molecular formula C20H23N3O4 B2782353 4-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine CAS No. 2034560-60-4

4-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine

Cat. No.: B2782353
CAS No.: 2034560-60-4
M. Wt: 369.421
InChI Key: KZWBXGWGWPQYAB-UHFFFAOYSA-N
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Description

4-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine is a complex organic compound that features a unique combination of aromatic and heterocyclic structures

Scientific Research Applications

Chemistry

In chemistry, 4-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to interact with various biological targets makes it a valuable tool for probing biochemical pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of advanced materials with specific properties, such as enhanced stability or reactivity. Its applications may extend to the fields of electronics, coatings, and polymers.

Future Directions

The future directions for this compound could involve further chemical modifications, involving analogue synthesis and scaffold hopping, as has been done with similar compounds . These efforts could potentially lead to the identification of more potent inhibitors of targets like PARP1 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine typically involves multi-step organic reactions. The initial steps often include the formation of the benzo[d][1,3]dioxole ring system, followed by the introduction of the piperidine and pyrimidine moieties. Common reagents used in these reactions include various halogenated intermediates, organometallic reagents, and catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce halogens or other functional groups into the aromatic rings.

Mechanism of Action

The mechanism of action of 4-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound with similar aromatic structures.

    4,4’-Difluorobenzophenone: Used as a precursor to high-performance polymers, sharing some structural similarities.

Uniqueness

What sets 4-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine apart is its combination of aromatic and heterocyclic rings, which provides a unique platform for chemical modifications and interactions with biological targets. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-5-yl-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-13-11-18(22-14(2)21-13)27-15-5-4-8-23(12-15)20(24)16-6-3-7-17-19(16)26-10-9-25-17/h3,6-7,11,15H,4-5,8-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZWBXGWGWPQYAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C3=C4C(=CC=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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